Buddlejasaponin IV
Overview
Description
Buddlejasaponin IV is a triterpenoid saponin compound isolated from various species of the Buddleja genus, particularly from the flowers of Buddleja officinalis. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects .
Mechanism of Action
Target of Action
Buddlejasaponin IV primarily targets iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These are key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation .
Mode of Action
This compound inhibits the expression of iNOS and COX-2 at the protein level, and also reduces the mRNA expression of iNOS, COX-2, TNF-α (tumor necrosis factor-alpha), IL-1β (interleukin-1 beta), and IL-6 (interleukin-6) in a concentration-dependent manner . This suggests that the compound’s action occurs at the transcriptional level .
Biochemical Pathways
This compound affects the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . NF-κB is a transcription factor that regulates genes involved in inflammation. This compound inhibits the activation of NF-κB, reducing the degradation and phosphorylation of IκB-α (inhibitor of kappa B alpha), and preventing the nuclear translocation of the NF-κB p65 subunit . This leads to the downregulation of proinflammatory mediators, including iNOS, COX-2, TNF-α, IL-1β, and IL-6 .
Result of Action
The inhibition of iNOS, COX-2, TNF-α, IL-1β, and IL-6 expressions by blocking NF-κB activation results in the anti-inflammatory effects of this compound . It also induces apoptosis via the mitochondrial-dependent pathway by increasing the ratio of Bax to Bcl-2 and activating caspases . Furthermore, it inhibits α2β1 integrin-mediated cell adhesion and signaling, and inhibits the lung metastasis of colon cancer cells .
Biochemical Analysis
Biochemical Properties
Buddlejasaponin IV plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound has been found to interact with the Bcl-2 family of proteins, influencing the ratio of Bax to Bcl-2 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptotic cell death in HT-29 human colorectal cancer cells by activating the mitochondrial-dependent apoptotic pathway and reducing α2β1 integrin-mediated adhesion .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound increases the ratio of Bax to Bcl-2, activates caspases, and induces anoikis by inhibiting α2β1 integrin-mediated cell adhesion and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buddlejasaponin IV is typically isolated from natural sources rather than synthesized chemically. The extraction process involves drying the plant material, macerating it, and repeatedly extracting it with methanol. The methanol extract is then partitioned into various solvents, and the chemical constituents are separated using normal or reversed-phase flash chromatography .
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves:
- Water extraction of the plant material.
- Filtration of the extract solution.
- Coarse separation using a macroporous resin column.
- Further purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Buddlejasaponin IV undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: Reduction reactions can alter the double bonds within the triterpenoid structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoid saponins.
Biology: Buddlejasaponin IV is used to investigate cell signaling pathways and cellular responses to saponins.
Medicine: It has shown promise in cancer therapy, particularly in inducing apoptosis in colorectal cancer cells. .
Comparison with Similar Compounds
- Buddlejasaponin I
- Buddlejasaponin III
- Mimengoside B
- Mimengoside C
- Mimengoside E
Buddlejasaponin IV stands out due to its potent anti-cancer and anti-inflammatory properties, making it a unique and valuable compound for further research and development .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-22-30(53)37(65-39-35(58)33(56)31(54)23(18-49)62-39)38(66-40-36(59)34(57)32(55)24(19-50)63-40)41(61-22)64-29-10-11-43(4)25(44(29,5)20-51)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-60-48)28(52)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,43+,44+,45-,46+,47-,48+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJDRINEGANBIK-ARKKLDSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315819 | |
Record name | Buddlejasaponin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139523-30-1 | |
Record name | Buddlejasaponin IV | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139523-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buddlejasaponin IV | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139523301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buddlejasaponin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUDDLEJASAPONIN IV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ7J643R5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.